molecular formula C13H10ClNO2S B6389340 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid CAS No. 1261931-42-3

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid

Cat. No.: B6389340
CAS No.: 1261931-42-3
M. Wt: 279.74 g/mol
InChI Key: IJJYMAVJADCEKG-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid is a chemical compound with the molecular formula C13H10ClNO2S and a molecular weight of 279.74 g/mol . This compound is characterized by the presence of a chloro group, a methylthiophenyl group, and an isonicotinic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid typically involves the reaction of 3-methylthiophenylboronic acid with 2-chloro-5-iodoisonicotinic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chloro group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Coupling Reactions: More complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A parent compound with similar structural features.

    Isoniazid: A hydrazide derivative of isonicotinic acid used as an antibiotic.

    Ethionamide: An amide derivative of isonicotinic acid used as an antibiotic.

Uniqueness

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid is unique due to the presence of the chloro and methylthiophenyl groups, which confer distinct chemical and biological properties compared to other isonicotinic acid derivatives .

Properties

IUPAC Name

2-chloro-5-(3-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-18-9-4-2-3-8(5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYMAVJADCEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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